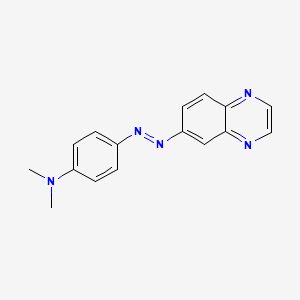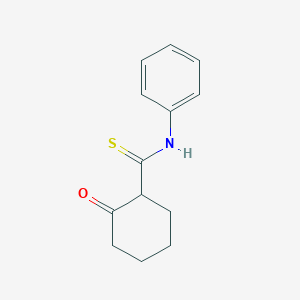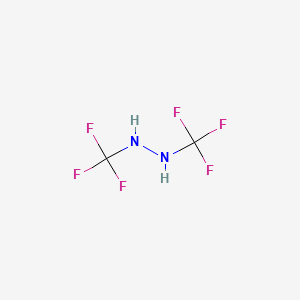
1,2-Bis(trifluoromethyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(trifluoromethyl)hydrazine is an organofluorine compound characterized by the presence of two trifluoromethyl groups attached to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(trifluoromethyl)hydrazine can be synthesized through several methods. One common approach involves the thermal decomposition of tert-butyl bis(trifluoromethyl)carbamate or a solution of bis(trifluoromethyl)carbamic acid azide in the presence of water . Another method includes the reaction of perfluoro-2-aza-propene, bis(trifluoromethyl)ketene, and hexafluoroacetone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and safety measures.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(trifluoromethyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Bis(trifluoromethyl)hydrazine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 1,2-Bis(trifluoromethyl)hydrazine involves its interaction with various molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(trifluoromethyl)hydrazine: This compound is similar in structure but has both trifluoromethyl groups attached to the same nitrogen atom.
Trifluoromethylhydrazine: A simpler compound with only one trifluoromethyl group attached to the hydrazine moiety.
Uniqueness
1,2-Bis(trifluoromethyl)hydrazine is unique due to the presence of two trifluoromethyl groups attached to different nitrogen atoms. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
14848-78-3 |
|---|---|
Molekularformel |
C2H2F6N2 |
Molekulargewicht |
168.04 g/mol |
IUPAC-Name |
1,2-bis(trifluoromethyl)hydrazine |
InChI |
InChI=1S/C2H2F6N2/c3-1(4,5)9-10-2(6,7)8/h9-10H |
InChI-Schlüssel |
DYIRIKGQTBBWIX-UHFFFAOYSA-N |
Kanonische SMILES |
C(NNC(F)(F)F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)
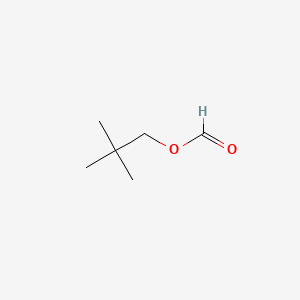
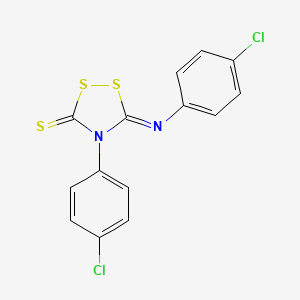
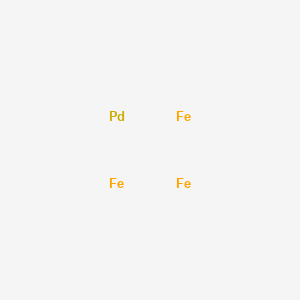

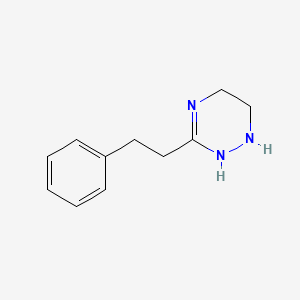
![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
